BenchChemオンラインストアへようこそ!

(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide

Cyanamide SAR HDAC inhibition Data gap analysis

(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6, C12H10ClFN4, MW 264.69) is a synthetic N-aryl cyanamide derivative. Chemically, it features a 3-chloro-4-fluorophenyl ring linked via an N-cyanamide bridge to a 1-methylimidazol-2-ylmethyl moiety.

Molecular Formula C12H10ClFN4
Molecular Weight 264.69
CAS No. 1444381-11-6
Cat. No. B2500427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide
CAS1444381-11-6
Molecular FormulaC12H10ClFN4
Molecular Weight264.69
Structural Identifiers
SMILESCN1C=CN=C1CN(C#N)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H10ClFN4/c1-17-5-4-16-12(17)7-18(8-15)9-2-3-11(14)10(13)6-9/h2-6H,7H2,1H3
InChIKeyYJVSSLAKRNIATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline and Procurement-Relevant Identity of 3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6)


(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6, C12H10ClFN4, MW 264.69) is a synthetic N-aryl cyanamide derivative [1]. Chemically, it features a 3-chloro-4-fluorophenyl ring linked via an N-cyanamide bridge to a 1-methylimidazol-2-ylmethyl moiety. The compound is typically offered as a research intermediate [1]. **[CRITICAL EVIDENCE NOTE]** A comprehensive search of the scientific and patent literature through May 2026 has returned **no publicly available quantitative, comparator-based differentiation data for CAS 1444381-11-6**. This Evidence Guide therefore serves to: (a) provide the complete technical baseline for this compound; (b) transparently document all numerical data that does exist for structurally related comparators; (c) establish clear SAR boundaries for what cannot be assumed when selecting or substituting this compound; and (d) frame realistic, evidence-grounded application scenarios. This document is not a claim of differentiation but a rigorous evidentiary map of what is known and unknown, designed to support informed scientific procurement decisions in the absence of head-to-head data.

Why Generic Substitution of 3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6) Carries Quantifiable Risk


In-class cyanamide analogs cannot be freely interchanged for scientific procurement for at least two quantifiable reasons. First, even a single halogen substitution on the phenyl ring can determine the difference between measurable target engagement and no detectable activity. A publicly available BindingDB record (BDBM50141177) reports a structurally related comparator with an IC50 of 219 nM against HDAC in human HeLa nuclear extract [1]. No equivalent data exist for CAS 1444381-11-6. Second, the broader SAR literature demonstrates that the 3-chloro-4-fluorophenyl motif confers distinct biological behavior—exemplified by PF-03463275 (Ki = 11.6 nM against GlyT1) [2] and other 3-chloro-4-fluorophenyl-containing agents—but these activities are scaffold-dependent and not transferable to the cyanamide series. This configuration—a specific halophenyl pattern on a cyanamide-imidazole scaffold—represents a chemically distinct profile, not as a proven superior option, but as one for which functional equivalence with its closest analog, (4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1825509-08-7), cannot be assumed. Until direct comparative data are generated, scientific teams must treat any attempt at generic substitution within this congener series as carrying quantifiable experimental risk.

Quantitative Evidence Guide: 3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6)


Absence of Direct Head-to-Head Comparison Data for CAS 1444381-11-6 vs. Closest Analog (4-Fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide

As of May 2026, no published study directly compares (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6) with its closest congeneric analog, (4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1825509-08-7), in any enzymatic, cellular, or in vivo assay. This evidence dimension is fundamentally characterized by the absence of data for the target compound, not by a measured difference. The comparator (4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide has one publicly reported data point: an IC50 of 219 nM against HDAC in human HeLa nuclear extract, recorded in the BindingDB database (BDBM50141177, CHEMBL3759583) [1]. No HDAC IC50, no GlyT1 Ki, no antimicrobial MIC, and no other target-specific or phenotypic quantitative activity has been published or indexed for CAS 1444381-11-6 in any searchable authoritative database .

Cyanamide SAR HDAC inhibition Data gap analysis

Physicochemical Differentiation: Impact of 3-Chloro Substitution on Lipophilicity and Halogen-Bonding Potential

The key structural distinction between the target compound and its 4-fluoro analog (CAS 1825509-08-7) is the presence of a chlorine atom at the 3-position of the phenyl ring. This substitution alters two pharmacologically relevant physicochemical parameters that can be predicted from the molecular structure. First, the chlorine atom in the 3-position introduces a sigma-hole, creating halogen-bond donor capacity that is absent in the 4-fluoro-only analog. Second, the addition of chlorine is expected to increase calculated logP by approximately 0.5–0.8 log units relative to the 4-fluoro analog (estimated from fragment-based contributions: Cl aromatic = +0.71 logP units) . While these are computational estimates rather than experimentally measured values, they represent structurally grounded, verifiable differences that directly influence membrane permeability, protein binding, and off-target promiscuity .

Lipophilicity Halogen bonding Calculated properties

Cyanamide Functional Group Reactivity Profile: Differentiating from Carboxamide, Urea, and Sulfonamide Bioisosteres

The N-aryl cyanamide functional group (Ar–N(C≡N)–CH2–) distinguishes this compound class from structurally analogous carboxamides, ureas, and sulfonamides. A 2017 review by Larsson et al. establishes that substituted cyanamides possess a dual nucleophilic sp³-amino nitrogen and electrophilic nitrile carbon, enabling unique reactivity not available to amides or ureas [1]. This includes the capacity for electrophilic cyanation and participation in cycloaddition reactions. A direct bioisosteric comparison was reported by the acyclic cyanamide-based cathepsin K inhibitor series, where the cyanamide warhead achieved second-order inactivation rate constants (k_inact/K_i) up to 52,900 × 10³ M⁻¹ s⁻¹ [2], demonstrating that the cyanamide group can engage cysteine proteases with kinetics far exceeding typical amide or urea-based inhibitors. The target compound CAS 1444381-11-6 retains this cyanamide functionality, positioning it mechanistically within this high-reactivity class, though its specific enzyme inhibition parameters have not been measured.

Cyanamide reactivity Bioisostere Electrophilic warhead

SAR Context: The 3-Chloro-4-Fluorophenyl Motif Confers Activity Amplification in Multiple Target Classes, But Is Not Transferable Across Scaffolds

The 3-chloro-4-fluorophenyl substitution pattern appears in numerous biologically active compounds with quantitatively characterized activity. Against Gram-positive bacteria, compounds containing this motif showed MIC values ranging from 8 to 32 μg/mL for standard strains and 32–64 μg/mL for hospital strains [1]. In kinase inhibition, PF299804 (dacomitinib), bearing a 3-chloro-4-fluorophenylamino group, inhibits EGFR with IC50 = 6 nM, ErbB2 with IC50 = 45.7 nM, and ErbB4 with IC50 = 73.7 nM [2]. Another example, BIBU1361, shows EGFR inhibition with IC50 = 3 nM . PF-03463275, containing the identical 3-chloro-4-fluorophenyl moiety in a different scaffold, achieves GlyT1 inhibition with Ki = 11.6 nM [3]. These data collectively demonstrate that the 3-chloro-4-fluorophenyl group is associated with potent target engagement across multiple targets. However, the activity magnitude is scaffold- and linker-dependent. No data on the cyanamide-imidazole scaffold with this substitution have been published. The antimicrobial and kinase data for the motif must not be extrapolated to the target compound; they serve only to demonstrate that the substitution pattern is biologically relevant in other structural contexts.

3-Chloro-4-fluorophenyl SAR Antimicrobial Kinase inhibition

Evidence-Grounded Application Scenarios for 3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide (CAS 1444381-11-6)


SAR Probe for Quantifying the Contribution of 3-Chloro Substitution on Cyanamide-Imidazole Scaffold Activity

The compound's most immediate evidence-grounded application is as a SAR probe in a planned head-to-head study against its 4-fluoro analog (CAS 1825509-08-7). The experimental design would involve testing both compounds in parallel across a panel of enzymatic or cellular assays to determine whether the addition of 3-chloro substitution alters target engagement, selectivity, or potency. This directly addresses the data gap identified in Section 3, Evidence Item 1 [1]. The structurally predicted lipophilicity increment can be validated through experimental logD measurement, and the halogen-bond donor hypothesis can be tested via X-ray co-crystallography or STD-NMR with target proteins.

Covalent Chemical Biology Tool Development Leveraging the Electrophilic Cyanamide Warhead

Given the cyanamide functional group's established capacity for rapid cysteine protease inactivation (class-level evidence: k_inact/K_i up to 52,900 × 10³ M⁻¹ s⁻¹ for cathepsin K) [1], CAS 1444381-11-6 can serve as a structurally novel entry point for developing covalent chemical probes. The imidazole moiety provides additional hydrogen-bonding and metal-chelating potential not present in simpler cyanamide warheads. Competitive ABPP (activity-based protein profiling) or gel-based fluorescence labeling experiments are recommended to identify the covalent target landscape of this specific scaffold, with the 4-fluoro analog serving as a critical negative control for the contribution of the 3-chloro substituent.

Building Block for Late-Stage Diversification in Medicinal Chemistry Programs Targeting Halogen-Bond-Optimized Ligands

The compound contains two synthetically tractable functional groups for late-stage diversification: (i) the cyanamide nitrile, which can participate in click chemistry (CuAAC) or be hydrolyzed to urea/amide derivatives [1], and (ii) the aryl chloride at the 3-position, suitable for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate focused libraries. This dual derivatization potential, combined with the halogen-bond donor capacity of the 3-chloro substituent, makes it a rational choice for fragment-based or structure-guided optimization campaigns where halogen bonding is hypothesized to contribute to affinity [2]. The 4-fluoro analog lacks the cross-coupling handle at the 3-position, providing a clear scope-of-use differentiation for procurement.

Negative Control Compound for In-Scope Kinase or HDAC Assays Requiring Defined (In)activity Profiles

For laboratories running established kinase or HDAC screening panels, CAS 1444381-11-6 can be procured as a structurally related negative control where the objective is to confirm that the cyanamide-imidazole scaffold does not inherently produce false-positive signals. Since no kinase or HDAC activity has been reported for this compound, it can be used in counter-screening experiments to establish assay noise floors. The BindingDB HDAC data for the 4-fluoro analog (IC50 = 219 nM) [1] provides a benchmark for establishing assay sensitivity such that if the 3-chloro-4-fluoro compound returns no signal under identical conditions, the result meaningfully excludes that target class for this scaffold.

Quote Request

Request a Quote for (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.